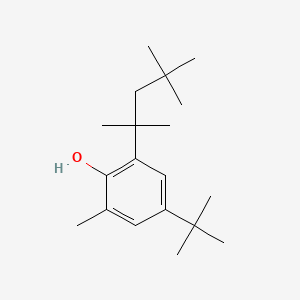

6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol

Description

Structure

3D Structure

Properties

CAS No. |

71889-15-1 |

|---|---|

Molecular Formula |

C19H32O |

Molecular Weight |

276.5 g/mol |

IUPAC Name |

4-tert-butyl-2-methyl-6-(2,4,4-trimethylpentan-2-yl)phenol |

InChI |

InChI=1S/C19H32O/c1-13-10-14(18(5,6)7)11-15(16(13)20)19(8,9)12-17(2,3)4/h10-11,20H,12H2,1-9H3 |

InChI Key |

NRWUHKORTFMBBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(C)(C)CC(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol typically involves the alkylation of phenol with 1,1,3,3-tetramethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required product purity .

Chemical Reactions Analysis

6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones under specific conditions.

Reduction: The compound can be reduced to form corresponding hydrocarbons.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol has a wide range of applications in scientific research, including:

Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers by ultraviolet light.

Medicine: Investigated for its potential antioxidant properties, which may have therapeutic applications.

Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.

Mechanism of Action

The primary mechanism of action of 6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to other molecules. This action is facilitated by the hydroxyl group attached to the aromatic ring, which can easily participate in redox reactions . The molecular targets and pathways involved include various oxidative stress pathways and cellular antioxidant defense mechanisms .

Comparison with Similar Compounds

Substituent Analysis and Key Differences

The table below compares the substituent patterns, molecular properties, and applications of 6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol with analogous cresol derivatives:

Key Observations:

Steric Hindrance and Solubility: The tert-octyl (tetramethylbutyl) group in this compound provides greater steric bulk compared to tert-butyl groups in analogs like 4,6-di-tert-butyl-m-cresol. This enhances solubility in nonpolar matrices, making it suitable for polymer stabilization .

Antioxidant Efficiency: Bisphenol derivatives like 2,2′-Methylenebis[4-methyl-6-tert-butylphenol] exhibit higher thermal stability due to their dimeric structure, whereas mono-substituted cresols (e.g., 2-Methyl-4-tert-octylphenol) are more volatile .

UV Absorption: Tinuvin®928 and Bisoctrizole (Methylene bis-benzotriazolyl tetramethylbutylphenol) outperform alkylated cresols in UV protection due to benzotriazole moieties, which absorb a broader range of UV wavelengths .

Research Findings on Performance

- Antioxidant Activity: Alkyl cresols with tert-octyl groups demonstrate superior radical scavenging compared to tert-butyl analogs, as the bulky tert-octyl group stabilizes phenolic radicals more effectively .

- Thermal Stability: Bisphenol derivatives (e.g., 2,2′-Methylenebis[4-methyl-6-tert-butylphenol]) show higher decomposition temperatures (>300°C) than mono-cresols, making them ideal for high-temperature applications .

- Environmental Impact: Compounds like 4,4′-Thiobis(6-tert-butyl-m-cresol) (CAS 96-69-5) face regulatory scrutiny due to sulfur content, whereas non-sulfur analogs like this compound are more environmentally favorable .

Biological Activity

6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol (CAS 19037-31-1), also known as 4-tert-butyl-6-tert-octyl-o-cresol, is a phenolic compound widely used in various industrial applications, particularly as an antioxidant in plastics and rubber. Understanding its biological activity is essential for assessing its safety and potential health effects.

- Molecular Formula : C19H32O

- Molecular Weight : 276.457 g/mol

- Density : 0.91 g/cm³

- Boiling Point : 333.6°C

- Flash Point : 150.3°C

The primary biological activity of this compound is attributed to its role as an antioxidant. It scavenges free radicals and reduces oxidative stress, which can prevent cellular damage. Additionally, its structure allows it to interact with various biological targets, potentially influencing endocrine function.

Endocrine Disruption Potential

Recent studies have highlighted the potential of substituted phenols to act as endocrine disruptors. A case study involving structurally similar compounds indicated that such phenols could mimic estrogen by binding to estrogen receptors (ERs) . This raises concerns regarding the biological activity of this compound in terms of hormonal balance and reproductive health.

Table 1: Comparison of Phenolic Compounds and Their Estrogenic Activity

| Chemical Name | CAS RN | Estrogenic Activity |

|---|---|---|

| Estrodiol (non-hindered) | 50-28-2 | Strong |

| 4-Tert-Butylphenol (non-hindered) | 98-54-4 | Moderate |

| 2,4-Di-Tert-Butylphenol | 96-76-4 | Weak |

| Octabenzone | 1843-05-6 | Weak |

| This compound | 19037-31-1 | Potentially active |

Case Studies and Research Findings

A study published in Environmental Toxicology examined the estrogenic potential of various phenolic compounds using an Integrated Approach for Testing and Assessment (IATA). The findings suggested that compounds with bulky substituents like those found in this compound may exhibit varying degrees of estrogenic activity depending on their structural configuration .

Another investigation focused on the photodegradation pathways of related phenolic compounds in aqueous environments. This research provided insights into how such compounds can transform under environmental conditions and potentially lead to the formation of more toxic by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.